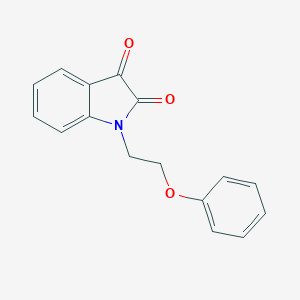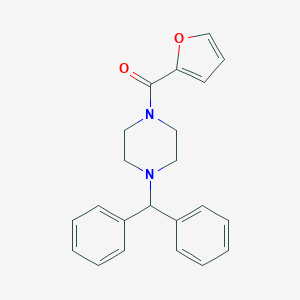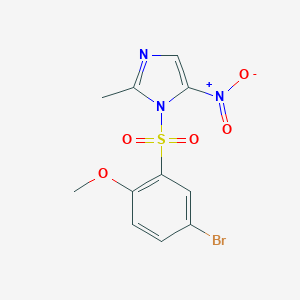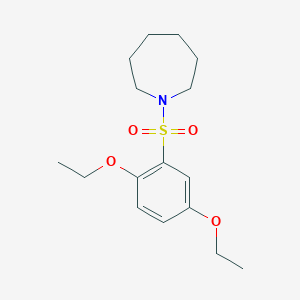
2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide, also known as DOF, is a chemical compound that has gained interest in the scientific community due to its potential use in various research applications. DOF is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide is not fully understood, but it has been suggested that it binds to the sigma-1 receptor and modulates its activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, mitochondrial function, and neuroprotection. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the ability to modulate calcium signaling and mitochondrial function. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide in lab experiments is its ability to selectively bind to the sigma-1 receptor, which can be useful in studying the role of this receptor in various cellular processes. This compound also has a high affinity for the sigma-1 receptor, which can enhance its effectiveness in lab experiments. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure.
Orientations Futures
There are several future directions for the study of 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide, including its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This compound may also have potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
This compound is a sulfonamide derivative that has gained interest in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has potential as a therapeutic agent for the treatment of neurodegenerative diseases, as well as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the potential of this compound and its limitations.
Méthodes De Synthèse
2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide can be synthesized using different methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with tetrahydrofuran in the presence of a base or the reaction of 2,5-dimethoxybenzenesulfonyl chloride with tetrahydrofuran and sodium hydride. The yield of this compound can vary depending on the method used, with the highest yield reported to be 70%.
Applications De Recherche Scientifique
2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has been used in various scientific research applications, including as a ligand for the sigma-1 receptor, which is involved in neuroprotection, and as a potential therapeutic agent for the treatment of neurodegenerative diseases. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
2,5-dimethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-17-10-5-6-12(18-2)13(8-10)20(15,16)14-9-11-4-3-7-19-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEZBHYQZUUOAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Allyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B345636.png)

![1'H-spiro[cyclopentane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B345659.png)
![3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B345662.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B345664.png)
![3-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol](/img/structure/B345666.png)
![2-(morpholin-4-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B345669.png)
![2-Pyrrolidin-1-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone](/img/structure/B345671.png)
![1-[(4-Chloro-1-naphthyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345676.png)


![4-Bromo-1-[(4-phenylpiperazinyl)sulfonyl]naphthalene](/img/structure/B345684.png)
